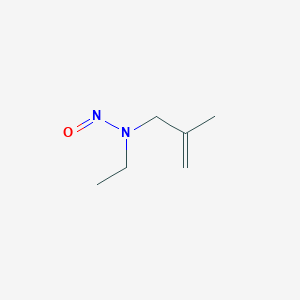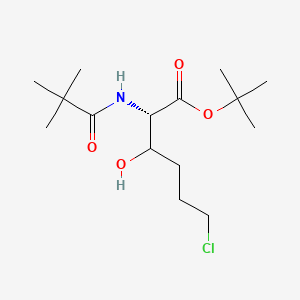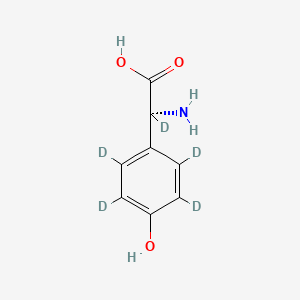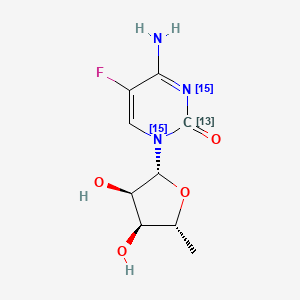
5'-Deoxy-5-fluorocytidine-13C,15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Deoxy-5-fluorocytidine-13C,15N2 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of 5-fluorocytidine, where the carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively. This compound is significant in the study of nucleoside analogs and their applications in various fields, including medicinal chemistry and molecular biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Deoxy-5-fluorocytidine-13C,15N2 typically involves the incorporation of isotopically labeled precursors into the nucleoside structure. The process begins with the preparation of labeled cytidine, followed by fluorination at the 5’ position. The reaction conditions often require the use of specific reagents and catalysts to ensure the selective incorporation of the isotopes .
Industrial Production Methods
Industrial production of 5’-Deoxy-5-fluorocytidine-13C,15N2 involves large-scale synthesis using automated systems to ensure high yield and purity. The process is optimized to minimize the use of expensive isotopically labeled reagents while maintaining the integrity of the final product. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the isotopic labeling and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
5’-Deoxy-5-fluorocytidine-13C,15N2 undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 5’ position can be substituted with other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The glycosidic bond in the nucleoside can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as thiols and amines are commonly used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Acids and Bases: Hydrochloric acid and sodium hydroxide are used for hydrolysis reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
5’-Deoxy-5-fluorocytidine-13C,15N2 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of nucleoside analogs.
Biology: Employed in the study of DNA and RNA synthesis, as well as in the investigation of enzyme mechanisms.
Medicine: Utilized in the development of antiviral and anticancer drugs, particularly in the study of drug metabolism and pharmacokinetics.
Industry: Applied in the production of labeled compounds for use in various industrial processes, including the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 5’-Deoxy-5-fluorocytidine-13C,15N2 involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The fluorine atom at the 5’ position disrupts the normal base pairing and replication processes, leading to the inhibition of cell proliferation. This compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerase and ribonucleotide reductase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorocytidine: The parent compound without isotopic labeling.
2’-Deoxy-5-fluorocytidine: A similar nucleoside analog with a deoxy modification at the 2’ position.
5-Fluoro-2’-deoxyuridine: Another fluorinated nucleoside analog used in cancer treatment
Uniqueness
5’-Deoxy-5-fluorocytidine-13C,15N2 is unique due to its isotopic labeling, which allows for precise tracking and analysis in various research applications. The incorporation of carbon-13 and nitrogen-15 isotopes provides valuable information on the metabolic pathways and mechanisms of action of nucleoside analogs, making it a powerful tool in scientific research .
Eigenschaften
Molekularformel |
C9H12FN3O4 |
|---|---|
Molekulargewicht |
248.19 g/mol |
IUPAC-Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidin-2-one |
InChI |
InChI=1S/C9H12FN3O4/c1-3-5(14)6(15)8(17-3)13-2-4(10)7(11)12-9(13)16/h2-3,5-6,8,14-15H,1H3,(H2,11,12,16)/t3-,5-,6-,8-/m1/s1/i9+1,12+1,13+1 |
InChI-Schlüssel |
YSNABXSEHNLERR-ODXAEXDMSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)[15N]2C=C(C(=[15N][13C]2=O)N)F)O)O |
Kanonische SMILES |
CC1C(C(C(O1)N2C=C(C(=NC2=O)N)F)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-N-[3-(dimethylamino)phenyl]-6-methylisoquinoline-1,5-diamine](/img/structure/B13856177.png)

![3-[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropoxy]benzoic acid](/img/structure/B13856196.png)
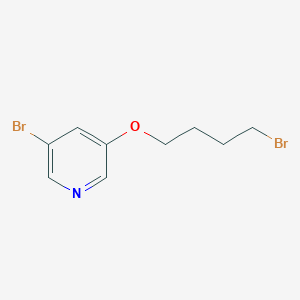
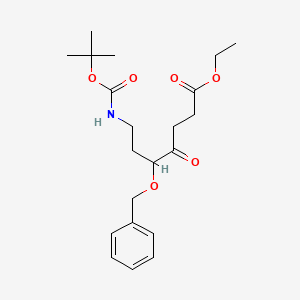
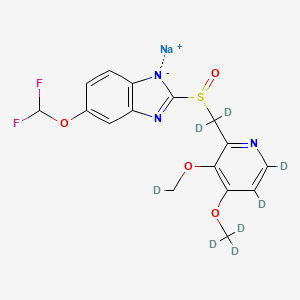
![ethyl 2-amino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-5-carboxylate](/img/structure/B13856224.png)
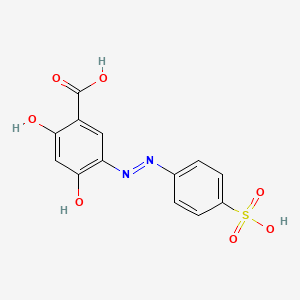

![Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate](/img/structure/B13856241.png)
